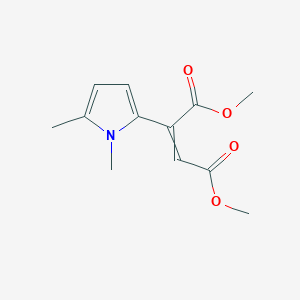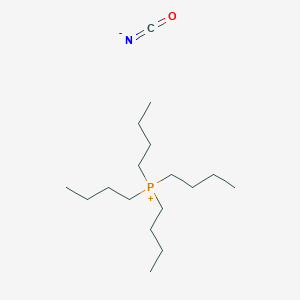
Tetrabutylphosphanium cyanate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Tetrabutylphosphanium cyanate is a chemical compound that belongs to the class of phosphonium salts It is composed of a tetrabutylphosphanium cation and a cyanate anion
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Tetrabutylphosphanium cyanate can be synthesized through the reaction of tetrabutylphosphanium hydroxide with cyanogen chloride. The reaction typically occurs under mild conditions, with the tetrabutylphosphanium hydroxide acting as a base to deprotonate the cyanogen chloride, resulting in the formation of this compound .
Industrial Production Methods
Industrial production of this compound involves similar synthetic routes but on a larger scale. The process includes the careful control of reaction conditions to ensure high yield and purity of the final product. The use of high-capacity reactors and continuous monitoring of the reaction parameters are essential for efficient industrial production.
Analyse Des Réactions Chimiques
Types of Reactions
Tetrabutylphosphanium cyanate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation states of the phosphonium cation.
Reduction: Reduction reactions can convert the cyanate anion into other nitrogen-containing species.
Substitution: The cyanate anion can participate in nucleophilic substitution reactions, where it is replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines and alcohols. The reactions typically occur under controlled temperature and pH conditions to ensure the desired product formation .
Major Products Formed
The major products formed from the reactions of this compound depend on the type of reaction and the reagents used. For example, oxidation reactions may yield phosphine oxides, while substitution reactions can produce various cyanate derivatives .
Applications De Recherche Scientifique
Tetrabutylphosphanium cyanate has several scientific research applications, including:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of nitrile compounds.
Biology: The compound is studied for its potential use in biochemical assays and as a probe for studying enzyme activities.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of certain diseases.
Mécanisme D'action
The mechanism of action of tetrabutylphosphanium cyanate involves its interaction with molecular targets and pathways within cells. The cyanate anion can inhibit certain enzymes by binding to their active sites, thereby affecting cellular processes. The tetrabutylphosphanium cation may also interact with cell membranes, altering their properties and influencing cellular functions .
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds to tetrabutylphosphanium cyanate include other phosphonium salts such as tetrabutylphosphanium chloride and tetrabutylphosphanium hydroxide. These compounds share similar structural features but differ in their anionic components.
Uniqueness
Compared to other phosphonium salts, this compound offers unique opportunities for use in organic synthesis and industrial processes .
Propriétés
Numéro CAS |
77307-47-2 |
|---|---|
Formule moléculaire |
C17H36NOP |
Poids moléculaire |
301.4 g/mol |
Nom IUPAC |
tetrabutylphosphanium;isocyanate |
InChI |
InChI=1S/C16H36P.CNO/c1-5-9-13-17(14-10-6-2,15-11-7-3)16-12-8-4;2-1-3/h5-16H2,1-4H3;/q+1;-1 |
Clé InChI |
UTVFTMFQTGSGRU-UHFFFAOYSA-N |
SMILES canonique |
CCCC[P+](CCCC)(CCCC)CCCC.C(=[N-])=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


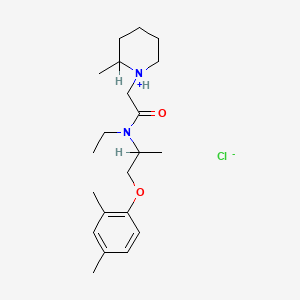

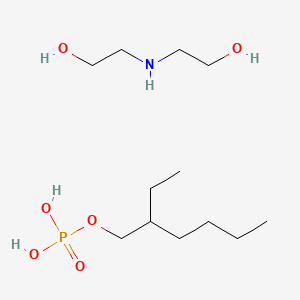

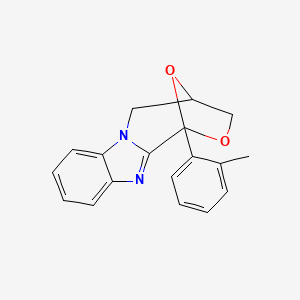
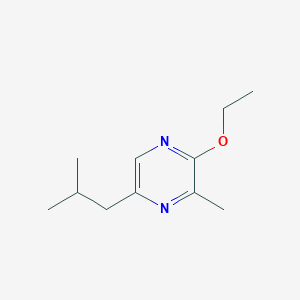
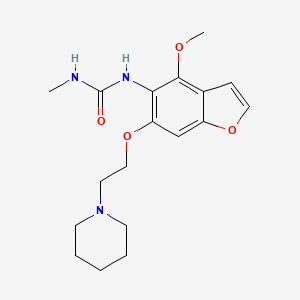

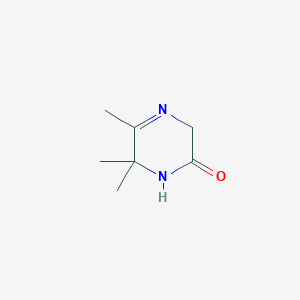

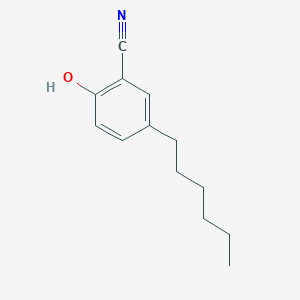
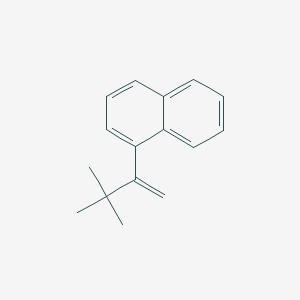
![2,2,6-Trimethyl-3-oxabicyclo[4.2.0]octane-4,8-dione](/img/structure/B14444834.png)
